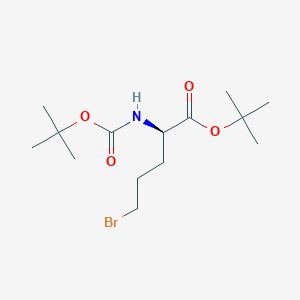
(R)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is an organic compound that features a tert-butyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by bromination and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane (CH2Cl2) and reagents like N-methylmorpholine (NMM) and isobutyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents like potassium permanganate (KMnO4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
®-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. The bromine atom can participate in substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and Boc groups .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- tert-Butyloxycarbonyl-protected amino acids
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
®-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a bromine atom and a Boc-protected amino group allows for selective reactions and applications in various fields .
Properties
Molecular Formula |
C14H26BrNO4 |
|---|---|
Molecular Weight |
352.26 g/mol |
IUPAC Name |
tert-butyl (2R)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1 |
InChI Key |
UOJPSBYBSNFVHA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


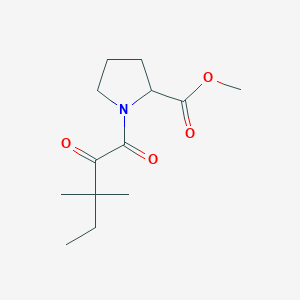
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)
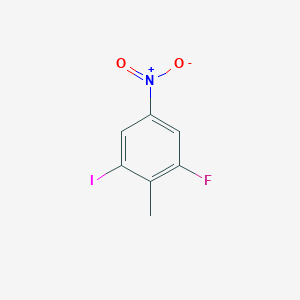
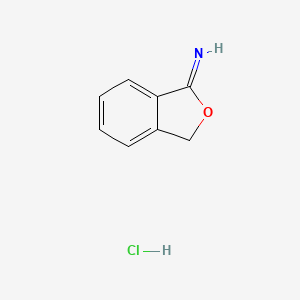
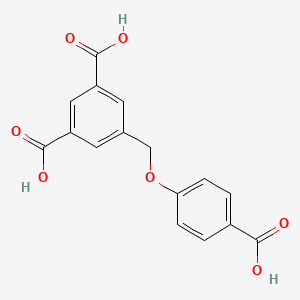
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
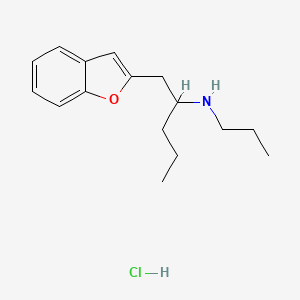
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
